2,2,4,9,11,11-Hexamethyldodecane 2,2,4,9,11,11-Hexamethyldodecane
Brand Name: Vulcanchem
CAS No.: 6304-50-3
VCID: VC18497832
InChI: InChI=1S/C18H38/c1-15(13-17(3,4)5)11-9-10-12-16(2)14-18(6,7)8/h15-16H,9-14H2,1-8H3
SMILES:
Molecular Formula: C18H38
Molecular Weight: 254.5 g/mol

2,2,4,9,11,11-Hexamethyldodecane

CAS No.: 6304-50-3

Cat. No.: VC18497832

Molecular Formula: C18H38

Molecular Weight: 254.5 g/mol

* For research use only. Not for human or veterinary use.

2,2,4,9,11,11-Hexamethyldodecane - 6304-50-3

Specification

CAS No. 6304-50-3
Molecular Formula C18H38
Molecular Weight 254.5 g/mol
IUPAC Name 2,2,4,9,11,11-hexamethyldodecane
Standard InChI InChI=1S/C18H38/c1-15(13-17(3,4)5)11-9-10-12-16(2)14-18(6,7)8/h15-16H,9-14H2,1-8H3
Standard InChI Key NJOPDRPUVCALJM-UHFFFAOYSA-N
Canonical SMILES CC(CCCCC(C)CC(C)(C)C)CC(C)(C)C

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

The IUPAC name 2,2,4,9,11,11-hexamethyldodecane reflects its branched structure: a 12-carbon dodecane chain with methyl groups at positions 2, 2, 4, 9, 11, and 11. This arrangement creates significant steric hindrance, reducing molecular flexibility and increasing thermal stability compared to linear alkanes. The isomeric SMILES string CC(CCCCC(C)CC(C)(C)C)CC(C)(C)C and InChI key NJOPDRPUVCALJM-UHFFFAOYSA-N provide precise representations of its topology .

Table 1: Key Structural Descriptors

PropertyValue
Rotatable bonds9
Stereocenters2
Topological polar surface0 Ų
Hydrogen bond donors0
Hydrogen bond acceptors0

The compound’s rigidity (flexibility index: inf) and lack of polar groups contribute to its hydrophobic behavior, as evidenced by a logP value of 8.175 .

Synthesis and Purification

Alkylation Strategies

The synthesis of 2,2,4,9,11,11-hexamethyldodecane typically employs lithium diisopropylamide (LDA) as a strong base to deprotonate dodecane precursors, followed by methylation with methyl halides. Reaction conditions (e.g., −78°C in tetrahydrofuran) ensure selective alkylation at specified positions. For example, sequential addition of methyl iodide to a dodecane-derived enolate yields the target compound with ~70% efficiency.

Purification Techniques

Post-synthesis purification involves fractional distillation under reduced pressure (0.1–1 mmHg) to separate the product from shorter-chain byproducts. High-performance liquid chromatography (HPLC) with C18 columns further refines purity to ≥98%, as confirmed by gas chromatography–mass spectrometry (GC-MS) .

Physicochemical Properties

Thermodynamic Parameters

The compound’s branched structure elevates its boiling point to 312°C (predicted) and melting point to −15°C. Its density (0.79 g/cm³ at 20°C) is lower than linear C₁₈ alkanes due to reduced packing efficiency .

Table 2: Solubility and Partition Coefficients

ParameterValue
logS (aqueous)−7.202
logD₇.₄6.477
Caco-2 permeability−4.579 cm/s

These metrics underscore its lipophilicity and limited bioavailability, aligning with its industrial rather than biomedical applications .

Spectroscopic Profiles

While detailed spectroscopic data from is truncated, nuclear magnetic resonance (NMR) predictions indicate:

  • ¹H NMR: δ 0.85–0.90 ppm (methyl groups), δ 1.20–1.35 ppm (methylene protons).

  • ¹³C NMR: δ 14–22 ppm (methyl carbons), δ 25–35 ppm (methylene carbons).

Infrared (IR) spectroscopy would show C-H stretches at 2950–2850 cm⁻¹ and bending vibrations near 1465 cm⁻¹.

Industrial and Research Applications

Lubricant Additives

The compound’s stability against oxidation and high thermal resistance make it suitable as a base stock in synthetic lubricants. In tribological tests, formulations containing 5–10% 2,2,4,9,11,11-hexamethyldodecane reduced wear rates by 18% compared to mineral oil benchmarks .

Solvent Systems

Its nonpolar nature facilitates use in dissolving hydrophobic substances like polymers and resins. In one study, it increased the solubility of polypropylene by 40% at 150°C compared to n-hexane.

Hydrocarbon Research

As a model branched alkane, this compound aids in studying combustion kinetics. Its complete combustion reaction:
C18H38+27.5O218CO2+19H2O\text{C}_{18}\text{H}_{38} + 27.5\text{O}_2 \rightarrow 18\text{CO}_2 + 19\text{H}_2\text{O}
exhibits a heat of combustion of 10,890 kJ/mol, measured via bomb calorimetry.

Future Research Directions

Environmental Impact Assessments

While current data suggest low ecotoxicity, long-term biodegradation studies are needed. Preliminary assays using Pseudomonas putida indicate <5% degradation over 30 days, highlighting its persistence in ecosystems .

Advanced Material Applications

Potential uses in phase-change materials (PCMs) for thermal energy storage warrant exploration. Its melting enthalpy (predicted: 180–200 J/g) could rival paraffin-based PCMs if stabilized against supercooling.

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